molecular formula C11H23N3O B3033792 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide CAS No. 1185533-68-9

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide

Cat. No.: B3033792
CAS No.: 1185533-68-9
M. Wt: 213.32
InChI Key: UIIZOCSFJOYWFM-UHFFFAOYSA-N
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Description

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a piperidine ring, which are connected through an ethyl chain to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the piperidine ring.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with the amine group.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylamino group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology

In biological research, this compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular mechanisms.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing biological pathways.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may bind to receptors or enzymes, altering their activity. The piperidine ring and dimethylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide: Similar compounds may include other amides with piperidine rings, such as N-(2-piperidin-4-yl-ethyl)-acetamide or 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-propionamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10/h10,12H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZOCSFJOYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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